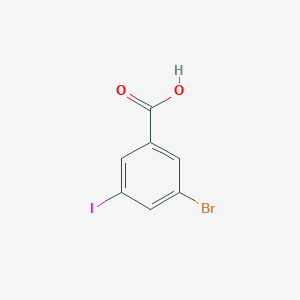

3-ブロモ-5-ヨード安息香酸

概要

説明

3-Bromo-5-iodobenzoic acid is a halogen-substituted carboxylic acid with the molecular formula C7H4BrIO2 It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a carboxylic acid group

科学的研究の応用

3-Bromo-5-iodobenzoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

Biology: It is used in the synthesis of bioactive compounds and as a reagent in biochemical assays.

Medicine: The compound is involved in the development of therapeutic agents, including thromboxane receptor antagonists.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

Target of Action

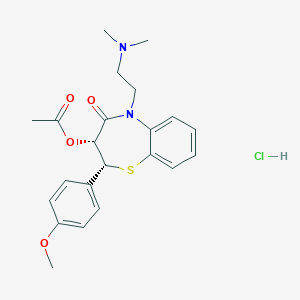

3-Bromo-5-iodobenzoic acid is primarily used in the preparation of various compounds, including Phenyl (3-bromo-5-iodo)benzoate . It is also used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid . The thromboxane receptor is a protein that plays a crucial role in vasoconstriction and promotes platelet aggregation .

Mode of Action

The compound interacts with its targets through regioselective Heck cross-coupling reactions . This type of reaction is a palladium-catalyzed carbon–carbon bond-forming process, which allows the construction of complex organic compounds .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-iodobenzoic acid are primarily related to the synthesis of the thromboxane receptor antagonist . The downstream effects of this pathway can lead to the inhibition of platelet aggregation and vasoconstriction .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-Bromo-5-iodobenzoic acid’s action primarily involve the inhibition of the thromboxane receptor . This can lead to decreased platelet aggregation and vasoconstriction, potentially impacting conditions such as thrombosis .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-iodobenzoic acid can be influenced by various environmental factors. For instance, the compound is light-sensitive and should be protected from light . It should also be stored away from oxidizing agents . These factors can affect the compound’s stability and, consequently, its efficacy .

生化学分析

Biochemical Properties

It is known that this compound can be used in the preparation of other compounds such as Phenyl (3-bromo-5-iodo)benzoate .

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromo-5-iodobenzoic acid can be synthesized through several methods. One common approach involves the bromination and iodination of benzoic acid derivatives. The process typically includes:

Bromination: Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromobenzoic acid.

Iodination: The 3-bromobenzoic acid is then iodinated using iodine (I2) and an oxidizing agent like potassium iodate (KIO3) to produce 3-bromo-5-iodobenzoic acid.

Industrial Production Methods: In industrial settings, the production of 3-bromo-5-iodobenzoic acid may involve large-scale bromination and iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Bromo-5-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Heck, Sonogashira, and Suzuki reactions to form complex organic molecules.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Heck Reaction: Palladium catalysts and bases like triethylamine are commonly used.

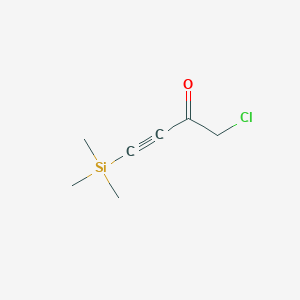

Sonogashira Coupling: Copper(I) iodide and palladium catalysts are employed along with terminal alkynes.

Suzuki Coupling: Boronic acids and palladium catalysts are used under basic conditions.

Major Products:

Phenyl (3-bromo-5-iodo)benzoate: Formed through esterification.

3-Bromo-5-(triisopropylsilylethynyl)benzoic acid: Produced via Sonogashira coupling.

Trifluoroacetophenone: Resulting from specific coupling reactions.

類似化合物との比較

3-Bromo-5-iodobenzoic acid can be compared with other halogenated benzoic acids:

4-Bromobenzoic Acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

3-Iodobenzoic Acid: Contains only iodine, which affects its reactivity and applications.

2-Bromo-5-iodobenzoic Acid: The position of the bromine and iodine atoms differs, influencing its chemical behavior.

Uniqueness: The combination of bromine and iodine atoms in 3-bromo-5-iodobenzoic acid provides a unique reactivity profile, making it valuable in synthetic chemistry for the construction of complex molecules.

特性

IUPAC Name |

3-bromo-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJBJYCBKXPQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409240 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188815-32-9 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-bromo-5-iodobenzoic acid interact with uranyl ions, and what is the significance of this interaction?

A: 3-Bromo-5-iodobenzoic acid acts as a chelating ligand, coordinating to uranyl ions (UO22+) through its carboxylate group []. This interaction leads to the formation of dimeric uranyl units. Additionally, the bromine and iodine atoms on the aromatic ring engage in bifurcated halogen-bonding interactions with the uranyl oxo atoms []. This bifurcated halogen bonding is significant as it represents a novel synthon in the assembly of uranyl hybrid materials, influencing their supramolecular structure and potentially their properties [].

Q2: What spectroscopic techniques are useful for characterizing 3-bromo-5-iodobenzoic acid and its complexes, and what information do they provide?

A2: Several spectroscopic methods are valuable for characterizing 3-bromo-5-iodobenzoic acid and its complexes:

- Raman and IR Spectroscopy: These techniques are particularly useful for identifying and analyzing the vibrational modes of the compound and its complexes. For instance, shifts in the characteristic uranyl υ1 and υ3 frequencies can indicate the presence and strength of halogen-bonding interactions with the uranyl oxo atoms [].

- Luminescence Spectroscopy: This technique provides information about the electronic structure and excited-state properties of the complexes. In the case of uranyl complexes, luminescence spectra can reveal characteristic uranyl emission, which can be influenced by the ligand environment and interactions like halogen bonding [].

Q3: Can 3-bromo-5-iodobenzoic acid be used as a building block for synthesizing more complex molecules, and what are the advantages of such an approach?

A: Yes, 3-bromo-5-iodobenzoic acid serves as a versatile starting material for synthesizing complex molecules due to the reactivity of its bromine and iodine substituents []. Specifically, these halogens can participate in regioselective Heck cross-coupling reactions, allowing for the controlled introduction of various substituents onto the aromatic ring []. This approach offers advantages such as:

Q4: Beyond uranyl complexes, are there other applications of 3-bromo-5-iodobenzoic acid in materials chemistry or coordination chemistry with other metals?

A: While the provided research focuses on uranyl complexes, 3-bromo-5-iodobenzoic acid's ability to act as a chelating ligand and participate in halogen bonding opens possibilities for its use with other metals []. Research exploring its coordination chemistry with rare earth elements is underway, investigating the thermodynamic properties and potential applications of the resulting complexes []. The presence of both bromine and iodine allows for variation in the strength and directionality of halogen bonding interactions, potentially leading to diverse supramolecular architectures and materials properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)